molecular formula C20H26N2O6S2 B2498942 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946226-55-7

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2498942
CAS No.: 946226-55-7
M. Wt: 454.56
InChI Key: PKYJJSGJLWTQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (CAS 946226-55-7) is a synthetic organic compound of significant interest in medicinal chemistry research. It features a tetrahydroquinoline core, a privileged scaffold in drug discovery known to be present in compounds with a wide range of pharmacological activities . This particular molecule is functionalized with dual sulfonamide groups, a moiety commonly associated with potent biological interactions and present in various therapeutic agents . Recent scientific studies on structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated promising antifungal properties against species such as Aspergillus and Penicillium, suggesting a potential research application for this compound in developing new antimicrobial agents . Furthermore, closely related quinoline-sulfonamide hybrids have been investigated as potent inhibitors of tubulin polymerization, a validated target in anticancer drug discovery . These compounds have shown nanomolar-level cytotoxic activity against various human tumor cell lines, including HeLa, HCT-116, and HepG-2 cells, by disrupting microtubule dynamics during cell division . The specific structural features of this compound—including the 3,4-dimethoxybenzene-sulfonamide group and the N-propylsulfonyl substitution on the tetrahydroquinoline nitrogen—make it a valuable chemical entity for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and screening against novel biological targets. The product is available with a purity of 95%+ and is intended for non-human research applications only .

Properties

IUPAC Name

3,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)17-9-10-19(27-2)20(14-17)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJJSGJLWTQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and methoxylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Propane-1-sulfonyl (alkyl sulfonyl) vs. aryl sulfonyl/sulfinyl groups in 3s/3t: Alkyl sulfonyl groups may reduce steric hindrance but increase hydrophobicity, affecting membrane permeability .
  • 3,4-Dimethoxy substituents enhance electron density on the benzene ring, which could stabilize π-π interactions in binding pockets, contrasting with the N,N-dimethylamino group in 3s/3t, which may participate in hydrogen bonding or charge interactions.

Hypothetical Pharmacological Implications

  • Target Selectivity: The tetrahydroquinoline scaffold may favor interactions with serotonin receptors or kinases, whereas benzimidazole derivatives (e.g., 3s/3t) are historically associated with proton pump inhibition .
  • Solubility and Bioavailability : The propane-1-sulfonyl group in the target compound may reduce aqueous solubility compared to the aryl sulfonyl groups in 3s/3t, necessitating formulation adjustments.

Biological Activity

3,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This compound is part of a broader class of benzene sulfonamides, which have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article examines the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C20H26N2O6S2C_{20}H_{26}N_{2}O_{6}S_{2}, with a molecular weight of 454.6 g/mol. Its structure includes functional groups such as sulfonamide and methoxy groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC20H26N2O6S2
Molecular Weight454.6 g/mol
LogP2.4189
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Anticancer Activity

Recent studies have highlighted the anticancer properties of related sulfonamide compounds. For instance, one study demonstrated that certain benzenesulfonamides exhibited significant cytotoxic activity against breast cancer cell lines (MDA-MB-468) with IC50 values ranging from 1.48 to 4.51 µM under hypoxic conditions . The mechanism of action involved cell cycle arrest and apoptosis induction, characterized by increased levels of cleaved caspases .

Cardiovascular Effects

Another area of investigation is the impact of benzenesulfonamides on cardiovascular health. A study evaluated the effect of various benzenesulfonamides on perfusion pressure in isolated systems. Results indicated that certain derivatives could significantly alter perfusion pressure in a time-dependent manner, suggesting potential applications in managing cardiovascular disorders .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Carbonic Anhydrase : Some sulfonamides are known to inhibit carbonic anhydrase enzymes, which can lead to altered pH levels in tissues and subsequently affect tumor growth dynamics .
  • Apoptotic Pathways : The induction of apoptosis through caspase activation is critical for its anticancer effects .

Case Studies

Case Study 1: Anticancer Efficacy
A recent experimental study focused on the compound’s efficacy against leukemia cells (CCRF-CEM). The results showed a significant reduction in cell viability at concentrations similar to those effective against breast cancer cells . The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and target proteins involved in cell survival pathways.

Case Study 2: Cardiovascular Impact
In another investigation involving perfusion pressure changes induced by benzenesulfonamides, it was found that specific structural modifications enhanced their ability to modulate cardiovascular responses. For example, compounds with additional amino groups exhibited greater efficacy in reducing perfusion pressure compared to standard sulfonamides .

Q & A

Basic: What are the key synthetic challenges in preparing 3,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, and how can they be addressed methodologically?

Answer:
The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and coupling with the 3,4-dimethoxybenzenesulfonamide group. Key challenges include:

  • Regioselectivity : Ensuring sulfonylation occurs at the 1-position of tetrahydroquinoline. Use of bulky protecting groups (e.g., Boc) or directing groups (e.g., methoxy substituents) can improve regiocontrol .
  • Sulfonamide Coupling : Activating the sulfonyl chloride intermediate with bases like pyridine or DMAP to enhance reactivity with the amine group on tetrahydroquinoline .
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is recommended for isolating the final product .

Basic: How can researchers characterize the structural integrity of this compound, and what spectroscopic techniques are most effective?

Answer:
Characterization should combine:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3/C4 of benzene, propane sulfonyl group at N1 of tetrahydroquinoline) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinoline moiety .
  • Mass Spectrometry (HRMS-ESI/Q-TOF) : To verify molecular weight and detect potential impurities (e.g., incomplete sulfonylation) .
  • IR Spectroscopy : Confirm sulfonamide (-SO₂NH-) stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield in the sulfonylation step?

Answer:
Optimization requires a factorial design of experiments (DoE) approach:

  • Variables : Temperature (25–80°C), solvent polarity (DMF vs. THF), and molar equivalents of sulfonyl chloride (1.2–2.0 eq) .
  • Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher sulfonyl chloride equivalents (1.5 eq) in DMF at 60°C may maximize yield while minimizing side products (e.g., disulfonylation) .
  • In situ Monitoring : Use thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate before decomposition .

Advanced: What computational methods are suitable for predicting the compound’s biological target interactions, given its structural complexity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Prioritize the tetrahydroquinoline moiety for hydrophobic pocket fitting and sulfonamide for zinc coordination .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic effects of the 3,4-dimethoxy groups on binding affinity .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) to validate docking predictions .

Advanced: How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

Answer:
Contradictions may arise from:

  • Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance), ionic strength, and cofactor presence (e.g., Zn²⁺ for metalloenzymes) .
  • Protein Purity : Validate enzyme purity via SDS-PAGE (>95%) and activity controls .
  • Data Normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) to normalize inter-experimental variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to aggregate data from multiple studies .

Advanced: What strategies can mitigate off-target effects in cellular assays for this compound?

Answer:

  • Proteome Profiling : Use affinity chromatography with immobilized compound to identify non-target binding partners .
  • Isoform Selectivity : Design analogues with substituents (e.g., halogenation at C6 of tetrahydroquinoline) to enhance selectivity over related isoforms (e.g., carbonic anhydrase II vs. IX) .
  • CRISPR Knockout Models : Validate target specificity by comparing compound efficacy in wild-type vs. target-knockout cell lines .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical models?

Answer:

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t½) and intrinsic clearance (Clᵢₙₜ) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Stable Isotope Labeling : Synthesize a deuterated or ¹³C-labeled analogue to track metabolites in plasma/tissue samples .

Advanced: What are the limitations of current synthetic routes, and how can they be addressed via novel methodologies?

Answer:

  • Limitations : Low yields in final coupling steps (<40%), scalability issues with hazardous reagents (e.g., SOCl₂) .
  • Innovations :
    • Flow Chemistry : Continuous-flow reactors for sulfonylation steps to improve heat transfer and reduce side reactions .
    • Biocatalysis : Enzymatic sulfonamide bond formation using engineered sulfotransferases to enhance stereoselectivity .
    • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.